

Refametinib pharmacokinetics and metabolism

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Compound Focus: Refametinib

CAS No.: 923032-37-5

Cat. No.: S548793

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Pharmacokinetic Profile of Refametinib

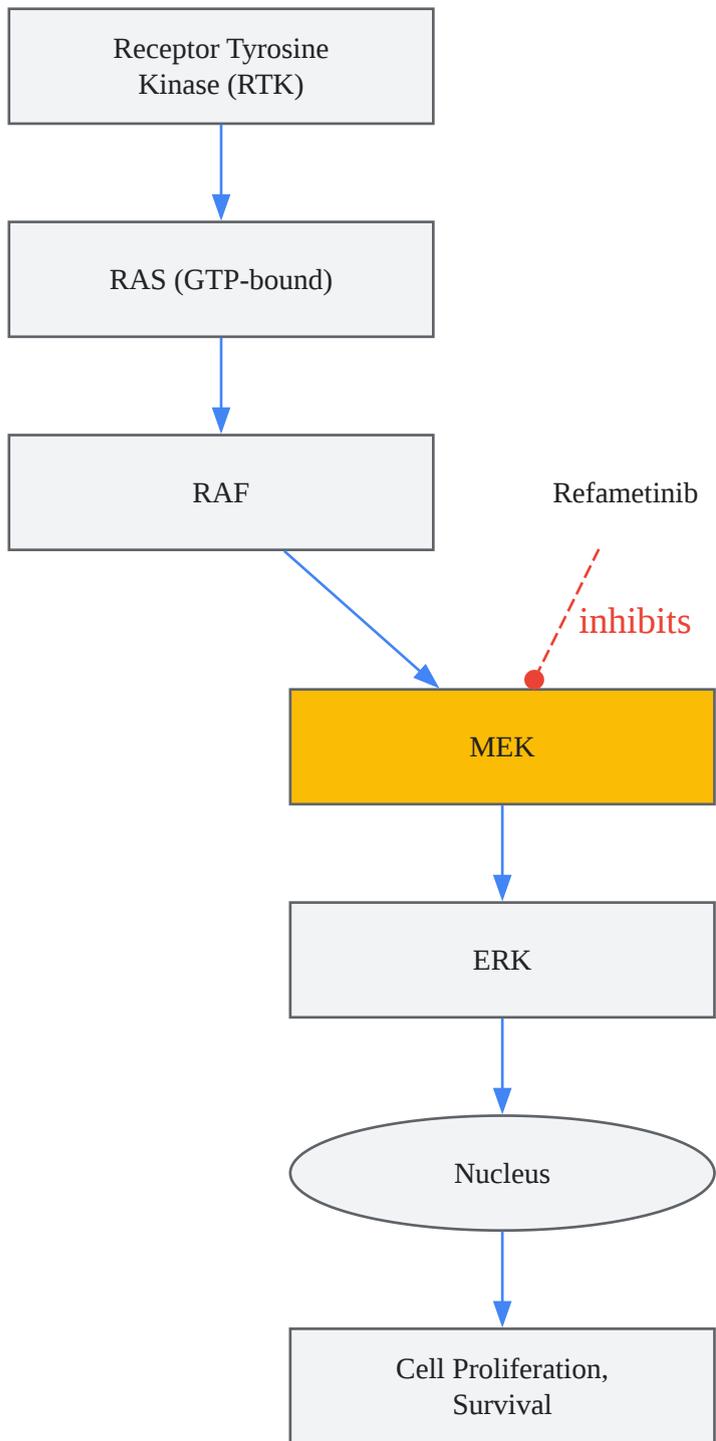
The table below summarizes the key pharmacokinetic parameters of **Refametinib**, primarily derived from a phase I clinical study where it was administered in combination with sorafenib [1] [2].

Parameter	Value / Characterization
Administration	Oral [1]
Absorption	Readily absorbed; exhibits near-dose proportionality [1] [2]
Plasma Half-life	~16 hours (at the MTD of 50 mg twice daily) [1] [2]
Accumulation	Less than 2-fold after multiple dosing [1] [2]
Metabolite Identified	M17 (Plasma levels were measured, but activity not detailed) [1]
Key Metabolic Enzymes	Information from search results is insufficient
Route of Elimination	Information from search results is insufficient
Protein Binding	Information from search results is insufficient

Mechanism of Action and Signaling Pathway

Refametinib (also known as RDEA119 or BAY 86-9766) is a **small-molecule, allosteric inhibitor of MEK1 and MEK2** (mitogen-activated ERK kinase) [1] [3]. It is non-ATP competitive and highly selective [3].

MEK is a critical component within the **RAS/RAF/MEK/ERK pathway** (often called the MAPK pathway), which is frequently dysregulated in human cancers and controls cellular proliferation, survival, and differentiation [1] [3] [4]. The following diagram illustrates the signaling pathway and **Refametinib's** role within it.



Refametinib inhibits MEK in the MAPK pathway

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Key Clinical Evidence and Experimental Data

The primary evidence for **Refametinib**'s pharmacokinetics and pharmacodynamics comes from a phase I dose-escalation and expansion study (NCT00785226) [1].

- **Study Design & Dosing:** This open-label study aimed to determine the **Maximum Tolerated Dose (MTD)** of **Refametinib** combined with sorafenib. Patients received **Refametinib** twice daily for 28-day cycles, with doses escalated from 5 mg to 50 mg, combined with sorafenib (200 mg to 400 mg twice daily). The established MTD was **Refametinib 50 mg twice daily + Sorafenib 400 mg twice daily** [1].
- **Safety & Tolerability:** The most common treatment-related toxicities were **diarrhea and fatigue**. The combination was generally well-tolerated [1] [2].
- **Pharmacodynamic Confirmation:** Tumor biopsies at the MTD showed that the combination was associated with **significantly reduced phosphorylation of ERK** (a direct downstream target of MEK) in 5 out of 6 patients. The greatest reductions were observed in tumors with **KRAS or BRAF mutations**, confirming target engagement in the pathway [1].
- **Efficacy Signal:** In this early-stage trial, the combination stabilized the disease in approximately half of the patients. One patient with colorectal cancer achieved a **partial response lasting approximately one year** at the MTD [1].

Development Status and Context

It is important for researchers to note that, despite the promising early-phase data, the clinical development of **Refametinib** for several indications has been **discontinued** [5]. This includes its development for liver cancer (in 2022) and biliary cancer [5]. This information is crucial for understanding the compound's current status in the drug development pipeline.

Knowledge Gaps and Future Research

As the tables indicate, there are significant gaps in the publicly available scientific literature regarding the detailed **metabolic fate and elimination pathways** of **Refametinib**. Future research or data disclosure could focus on:

- Identifying the specific cytochrome P450 (CYP) enzymes and other enzymes involved in its metabolism.
- Characterizing the activity of its primary metabolite, M17.
- Quantifying the routes of excretion (e.g., fecal vs. renal).

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